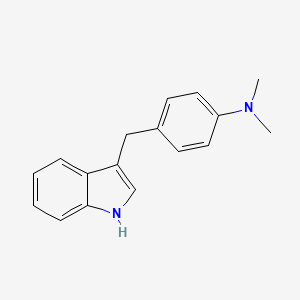

4-(1H-吲哚-3-基甲基)-N,N-二甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole derivatives are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various conditions has attracted increasing attention in recent years .

Synthesis Analysis

Indole derivatives can be synthesized using various methods. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .

Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using methods like molecular dynamics (MD) calculations and density functional calculations .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, one-pot, three-component Fischer indolisation–N-alkylation has been used for the rapid synthesis of 1,2,3-trisubstituted indoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For example, 4-(di(1H-indol-3-yl)Methyl)phenol has a melting point of 122-124 °C, a predicted boiling point of 610.2±50.0 °C, and a predicted density of 1.321±0.06 g/cm3 .

科学研究应用

合成和性质

4-(1H-吲哚-3-基甲基)-N,N-二甲基苯胺,也称为谷氨酸,广泛用于合成各种取代吲哚,包括在生物体内起关键作用的化合物。它经常用于合成L-色氨酸及其衍生物,这些化合物在神经药理学中具有重要作用,因为它们是生物重要化合物如烟酸和5-羟色胺的前体(Semenov & Granik, 2004)。

杂环化合物合成

研究表明,吲哚可以与某些化合物结合,形成杂环衍生物。这种性质被用于创造多样化的化学结构,以供药物化学和其他科学领域潜在应用(Usachev et al., 2018)。

吲哚衍生物合成

开发了一种新方法,用于合成1-甲基-1H-吲哚-3-羧酸酯,使用4-(1H-吲哚-3-基甲基)-N,N-二甲基苯胺。这种方法因其高效性和简单性而备受关注,有助于扩大可用吲哚衍生物的范围(Akbari & Faryabi, 2023)。

在生物活性研究中的应用

吲哚衍生物,包括从4-(1H-吲哚-3-基甲基)-N,N-二甲基苯胺衍生的化合物,在许多具有重要生物活性的天然和合成化合物中起关键作用。这些衍生物被探索其在药理学和生物技术等各个领域作为具有生物活性化合物的潜力(Avdeenko, Konovalova, & Yakymenko, 2020)。

在白色染料合成中的用途

该化合物可被改性以与各种苯环和杂环化合物发生反应,从而在白色染料合成中引入新的方法。这种应用在染料和颜料领域具有重要意义(Katritzky, Lan, & Lam, 1991)。

在异二芳基甲烷合成中的作用

通过使用4-(1H-吲哚-3-基甲基)-N,N-二甲基苯胺,开发了一种合成异二芳基甲烷的方法,通过将特定吡啶与吲哚偶联。这种合成过程因其选择性和高效性而显著,有助于有机合成和化学工程的进展(Mondal et al., 2016)。

催化和绿色化学应用

该化合物已在绿色化学应用中使用,特别是在无溶剂条件下,突出了其在环保友好化学过程中的作用。这种用途强调了化学中可持续实践的重要性(Hekmatshoar, Mousavizadeh, & Rahnamafar, 2013)。

作用机制

安全和危害

Safety and hazards associated with indole derivatives can vary depending on the specific compound. For example, 4-(di(1H-indol-3-yl)Methyl)phenol has hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

未来方向

属性

IUPAC Name |

4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-19(2)15-9-7-13(8-10-15)11-14-12-18-17-6-4-3-5-16(14)17/h3-10,12,18H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVWFPKRKZWSCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B2361706.png)

![[({(4-Methylbenzyl)[(5-methyl-2-furyl)methyl]-amino}carbonothioyl)amino]acetic acid](/img/structure/B2361709.png)

![1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2361713.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2361717.png)

![1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2361719.png)

![[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2361723.png)

![N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide](/img/structure/B2361725.png)

![N-(3,5-difluorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2361726.png)